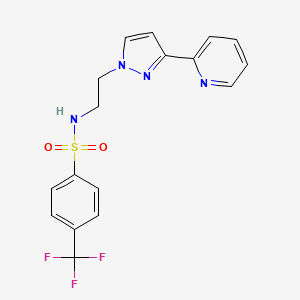

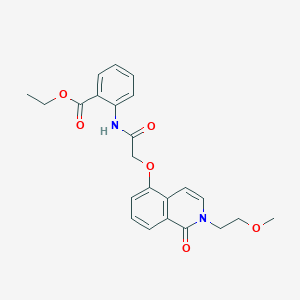

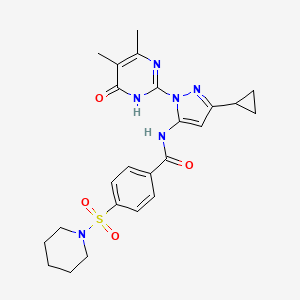

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide” is a potential herbicide. It has shown significant herbicidal activity in controlling various weeds .

Synthesis Analysis

The synthesis of similar compounds involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions. The reaction conditions are mild and metal-free .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include C–C bond cleavage promoted by I2 and TBHP .Applications De Recherche Scientifique

Pharmaceutical Synthesis

This compound serves as a pharmacophore due to its pyridin-2-yl and pyrazol-1-yl components, which are common in many molecules with significant biological and therapeutic value . It can be used in the synthesis of various pharmaceutical molecules, particularly those that require the introduction of a pyridin-2-yl moiety for their biological activity.

Catalyst-Free Synthesis

The compound is involved in catalyst-free synthesis processes, which are environmentally friendly and suitable for high-yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl carbamates . This approach is valuable for developing new synthetic methodologies in organic chemistry.

Agrochemical Research

In agrochemical research, derivatives of this compound have been shown to mimic the effects of methyl jasmonate in plants without causing growth inhibition . This makes it a strong candidate for crop protection applications, as it can induce defense responses without the negative side effects typically associated with phytohormones.

Amide Bond Formation

The compound can be used in the synthesis of amides, which are ubiquitous in organic compounds, polymers, natural products, and pharmaceuticals . The synthesis of amides is a fundamental reaction in organic chemistry, and this compound provides an alternative substrate for amide bond formation.

Medicinal Chemistry

In medicinal chemistry, the compound’s structure is conducive to the development of drugs with various biological activities. Imidazole derivatives, for example, exhibit a broad range of therapeutic properties, and this compound could serve as a precursor in the synthesis of such derivatives .

Synthetic Methodology Development

The compound is also useful in the development of new synthetic methodologies. Its structure allows for the exploration of novel reactions and processes, such as the synthesis of N-(pyridin-2-yl)imidates, which can be further converted into various N-heterocycles .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N4O2S/c18-17(19,20)13-4-6-14(7-5-13)27(25,26)22-10-12-24-11-8-16(23-24)15-3-1-2-9-21-15/h1-9,11,22H,10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REESSKFZMWOSDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide](/img/structure/B2853295.png)

![ethyl (1R,5S)-2-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/no-structure.png)

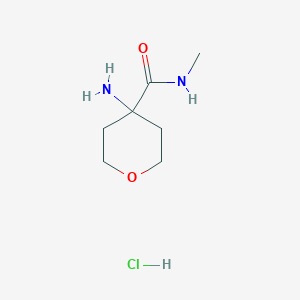

![7-Oxa-4-azaspiro[2.6]nonane;hydrochloride](/img/structure/B2853306.png)

![8-(benzylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2853308.png)

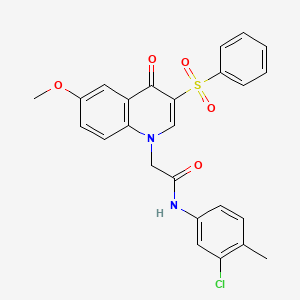

![N-([1,1'-biphenyl]-2-yl)-4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2853309.png)

![(4-(Ethylsulfonyl)phenyl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2853312.png)